molecular formula C10H14ClO3PS B12012321 O-(4-Chlorophenyl) O,O-diethyl phosphorothioate CAS No. 5857-62-5

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

Cat. No.: B12012321
CAS No.: 5857-62-5
M. Wt: 280.71 g/mol
InChI Key: ULEIOHDPTRIZER-UHFFFAOYSA-N
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Description

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is an organophosphorus compound with the molecular formula C10H14ClO3PS. It is commonly used as an insecticide and acaricide due to its effectiveness in controlling a wide range of pests. This compound is known for its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate typically involves the reaction of 4-chlorophenol with diethyl phosphorochloridothioate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction mixture is typically subjected to purification steps, such as distillation and crystallization, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is the inhibition of the acetylcholinesterase enzyme. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually the death of the insect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its effectiveness as an acetylcholinesterase inhibitor makes it a valuable compound in pest control and scientific research .

Properties

CAS No.

5857-62-5

Molecular Formula

C10H14ClO3PS

Molecular Weight

280.71 g/mol

IUPAC Name

(4-chlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H14ClO3PS/c1-3-12-15(16,13-4-2)14-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

ULEIOHDPTRIZER-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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